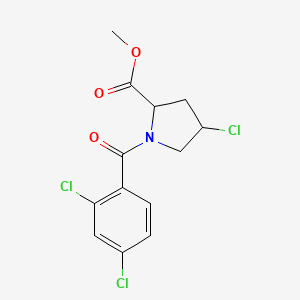

Methyl 4-chloro-1-(2,4-dichlorobenzoyl)-2-pyrrolidinecarboxylate

Overview

Description

Methyl 4-chloro-1-(2,4-dichlorobenzoyl)-2-pyrrolidinecarboxylate (MCDB) is a synthetic compound, first synthesized in the 1970s. It is a member of the pyrrolidinecarboxylate family, and is used in a variety of scientific research applications. MCDB has a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Environmental Fate and Toxicity

Methyl 4-chloro-1-(2,4-dichlorobenzoyl)-2-pyrrolidinecarboxylate, widely known as 2,4-D, is a selective herbicide used extensively in agriculture and urban settings to control broadleaf weeds. Its environmental presence, detected in soil, air, and water, particularly in agricultural regions, raises concerns due to its potential lethal effects on non-target organisms. Studies suggest that 2,4-D's fate in the environment and its ecotoxicological impact on aquatic systems, terrestrial plants, and human health require comprehensive understanding and evaluation. With the advent of 2,4-D resistant crops, its usage in agriculture is expected to rise, possibly leading to higher environmental residue levels. Thus, the need for further research on its environmental behavior, bioaccumulation, and the effects of continuous low-level exposure is imperative to formulate effective mitigation strategies and regulatory policies (Islam et al., 2017).

Neurodegenerative Disease Correlation

The correlation between early environmental exposures and the later development of neurodegenerative diseases such as Parkinson's and Alzheimer's has been a subject of increasing interest. Certain chemicals, including herbicides like 2,4-D, have been implicated in this context. Epidemiological and experimental studies suggest that environmental factors, including exposure to substances like 2,4-D, may play a significant role in the etiology of these diseases. This hypothesis underscores the importance of investigating the long-term health impacts of early-life exposures to environmental toxins, including herbicides, to better understand their potential contributions to the development of neurodegenerative disorders in adulthood (Landrigan et al., 2005).

Molecular Mechanisms and Toxicity

The molecular mechanisms underlying the toxicity of 2,4-D and its impact on human health and ecosystems have been extensively studied. Research indicates that 2,4-D can cause genotoxic, teratogenic, and other adverse effects in non-target organisms, including potential cytotoxic, genotoxic, and endocrine disruptor effects in aquatic organisms. Its ability to accumulate in fatty tissues raises concerns about its persistence in the environment and bioaccumulation in the food chain. Understanding the molecular basis of 2,4-D's toxicity is crucial for assessing its environmental and health risks and for developing strategies to mitigate its adverse effects (Laghrib et al., 2020).

Properties

IUPAC Name |

methyl 4-chloro-1-(2,4-dichlorobenzoyl)pyrrolidine-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl3NO3/c1-20-13(19)11-5-8(15)6-17(11)12(18)9-3-2-7(14)4-10(9)16/h2-4,8,11H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBJDKANFEGVUPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001221231 | |

| Record name | 4-Chloro-1-(2,4-dichlorobenzoyl)proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251310-38-0 | |

| Record name | 4-Chloro-1-(2,4-dichlorobenzoyl)proline methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=251310-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-(2,4-dichlorobenzoyl)proline methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001221231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3119401.png)

![Methyl 2-[(2-{[4-(trifluoromethoxy)anilino]carbonyl}-3-thienyl)sulfonyl]acetate](/img/structure/B3119406.png)

![N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide](/img/structure/B3119420.png)

![Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B3119426.png)

![ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3119433.png)

![7-Bromopyrrolo[1,2-c]pyrimidine](/img/structure/B3119434.png)

![1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3119445.png)

![Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate](/img/structure/B3119447.png)

![N-[3-(dimethylamino)-1-(4-fluorophenyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B3119460.png)

![2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol](/img/structure/B3119470.png)

![2-(3-pyridinyl)-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazine](/img/structure/B3119492.png)